1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one
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Overview
Description
- The final step involves the coupling of the piperazine-triazolopyrimidine intermediate with a phenylbutanone derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit a variety of biological applications, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
This compound has been reported to be a potent inhibitor of USP28, a ubiquitin-specific protease . It binds to USP28, affecting its protein levels and thus influencing various biochemical reactions . The terminal free amine group of the compound is crucial for USP28 inhibition .
Cellular Effects
The compound has shown to inhibit the proliferation and cell cycle at the S phase in gastric cancer cell lines . It also affects the epithelial-mesenchymal transition (EMT) progression, a key process in cancer metastasis .
Molecular Mechanism
At the molecular level, the compound exerts its effects by reversibly binding to USP28 . This binding directly affects the protein levels of USP28, leading to the inhibition of cellular proliferation and the cell cycle .
Metabolic Pathways
Given its interaction with USP28, it may influence pathways regulated by ubiquitin-dependent protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multiple steps:
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Formation of the Triazolopyrimidine Core:
- The triazolopyrimidine core can be synthesized via a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a nitrile compound under acidic or basic conditions.
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Attachment of the Piperazine Ring:
- The piperazine ring is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine intermediate reacts with a piperazine derivative in the presence of a base like potassium carbonate.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylbutanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical agent, particularly in targeting neurological pathways.
- Explored for its anti-inflammatory and anticancer properties.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-(4-(3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone: Similar structure but with a shorter carbon chain.
1-(4-(3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylpropan-1-one: Similar structure but with a different carbon chain length.
Uniqueness: The unique combination of the triazolopyrimidine core, piperazine ring, and phenylbutanone moiety in 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one provides it with distinct chemical and biological properties, making it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-3-21(18-8-5-4-6-9-18)25(33)31-14-12-30(13-15-31)23-22-24(27-17-26-23)32(29-28-22)19-10-7-11-20(16-19)34-2/h4-11,16-17,21H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFUQMYBWTIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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